4'-Bromospiro[cyclohexane-1,9'-fluorene]
Description
Significance of Spiro-Architectures in Organic Chemistry Research
Spiro-architectures are defined by a central atom, typically a quaternary carbon, that is a constituent of two separate rings. This unique three-dimensional and orthogonal arrangement is highly advantageous in materials science. The rigid, non-coplanar structure imparted by the spiro center effectively disrupts intermolecular π-π stacking, which can otherwise lead to undesirable excimer formation and a reduction in device efficiency and lifespan. optica.org This structural feature is crucial for creating stable amorphous thin films, a prerequisite for many electronic devices. optica.org Furthermore, spiro compounds are noted for their excellent thermal stability, high glass transition temperatures (Tg), and good solubility in common organic solvents, which simplifies device fabrication. sigmaaldrich.comsapalaorganics.com
The Role of Fluorene (B118485) and Cyclohexane (B81311) Moieties in Spiro Systems
Fluorene Moiety: The fluorene unit is a well-established chromophore known for its high photoluminescence quantum efficiency, particularly in the blue region of the spectrum, and its good charge-carrying capabilities. googleapis.comthieme-connect.de Its inherent rigidity and thermal stability make it a favored building block for emissive and charge-transporting layers in OLEDs. googleapis.com
Importance of Bromination in Spiro[cyclohexane-1,9'-fluorene] Scaffolds for Functionalization and Material Design
The strategic introduction of a bromine atom onto the spiro[cyclohexane-1,9'-fluorene] scaffold, creating 4'-Bromospiro[cyclohexane-1,9'-fluorene], is a critical step in material design. Bromine acts as a versatile synthetic handle, enabling a wide range of subsequent chemical modifications.
The synthesis of the parent compound, spiro[cyclohexane-1,9'-fluorene], was described as early as 1961. epa.govacs.org The bromination of this stable core, typically via electrophilic aromatic substitution, yields a key intermediate. This bromo-derivative can then participate in various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to attach other functional organic fragments. optica.orgthieme-connect.de This functionalization is essential for fine-tuning the electronic properties—such as the HOMO/LUMO energy levels—and charge-transport characteristics of the final material to meet the specific demands of an electronic device. rsc.org
Overview of Research Trajectories for 4'-Bromospiro[cyclohexane-1,9'-fluorene]
Research involving 4'-Bromospiro[cyclohexane-1,9'-fluorene] is primarily focused on its use as a foundational building block for synthesizing larger, more complex molecules for optoelectronic applications. While not typically used as a standalone functional material, its role as a precursor is vital.
The trajectory of research involves using this brominated intermediate to construct elaborate molecular architectures. For instance, it can be used to synthesize large, star-shaped molecules incorporating multiple spiro[cyclohexane-1,9'-fluorene] units linked to a central core. An example of such a complex derivative is a molecule featuring three spiro[cyclohexane-1,9'-fluorene] units attached to a phenanthrene-diamine core. nih.gov This class of large, amine-containing spiro-compounds is characteristic of hole-transporting materials (HTMs) designed for OLEDs. The goal is to create materials that form stable, amorphous glasses with high thermal stability and tailored energy levels for efficient charge injection and transport, ultimately leading to more efficient and durable electronic devices.
Data Tables
Table 1: Compound Profile of 4'-Bromospiro[cyclohexane-1,9'-fluorene]
| Property | Value |
| Chemical Name | 4'-Bromospiro[cyclohexane-1,9'-fluorene] |
| CAS Number | 1547491-57-5 |
| Molecular Formula | C₁₈H₁₇Br |
| Molecular Weight | 313.23 g/mol |
| Primary Application | Synthetic Intermediate in Materials Science |
Data sourced from commercial supplier information. nih.gov
Table 2: Example of a Complex Derivative Synthesized from a Spiro[cyclohexane-1,9'-fluorene] Precursor
| Property | Description |
| IUPAC Name | 6-N-spiro[1,9a-dihydrofluorene-9,1'-cyclohexane]-2-yl-3-N,3-N,6-N-tri(spiro[cyclohexane-1,9'-fluorene]-2'-yl)phenanthrene-3,6-diamine |
| Molecular Formula | C₈₆H₇₈N₂ |
| Molecular Weight | 1139.5 g/mol |
| Implied Application | Hole-Transporting Material for Organic Electronics |
Data sourced from PubChem. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H17Br |
|---|---|
Molecular Weight |
313.2 g/mol |
IUPAC Name |
4'-bromospiro[cyclohexane-1,9'-fluorene] |
InChI |
InChI=1S/C18H17Br/c19-16-10-6-9-15-17(16)13-7-2-3-8-14(13)18(15)11-4-1-5-12-18/h2-3,6-10H,1,4-5,11-12H2 |
InChI Key |
HQLUJRJXLAKTAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C3=C(C4=CC=CC=C24)C(=CC=C3)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromospiro Cyclohexane 1,9 Fluorene and Its Precursors
Strategies for Spiro[cyclohexane-1,9'-fluorene] Core Synthesis
The creation of the spiro[cyclohexane-1,9'-fluorene] scaffold hinges on the formation of the spirocyclic junction, where a cyclohexane (B81311) ring is fused to the C9 position of a fluorene (B118485) molecule. Methodologies for achieving this can be broadly categorized into those that form the fluorene-cyclohexane junction through ring-closing reactions and those that construct the spiro center from pre-functionalized precursors.
Ring-Closing Reactions for Fluorene-Cyclohexane Junction Formation
A notable strategy for forging the fluorene-cyclohexane linkage involves an intramolecular cyclization reaction. A key intermediate in the synthesis of the spiro[cyclohexane-1,9'-fluorene] core is spiro[cyclohexane-1,9'-fluoren]-4-one. epa.gov A documented approach to this ketone intermediate commences with 9,9-fluorenedipropionitrile. epa.gov This starting material undergoes a Thorpe-Ziegler type cyclization in the presence of a catalytic amount of a strong base, such as potassium t-butoxide in t-butyl alcohol. epa.gov This reaction initially yields 3-cyano-4-aminospiro-[Δ³-cyclohexene-1,9'-fluorene]. epa.gov Subsequent hydrolysis of this enamine-nitrile intermediate under acidic conditions, for instance, using an acetic acid-phosphoric acid mixture, leads to the formation of spiro[cyclohexane-1,9'-fluoren]-4-one. epa.gov
The formation of spiro compounds through thermodynamically controlled cyclization reactions has also been explored, particularly in the synthesis of related structures like spiro[fluorene-9,9'-xanthene] (B3069175). google.com These one-pot approaches often utilize strong acid catalysts, such as methanesulfonic acid (MeSO3H), to drive the cyclization process. google.com While not directly applied to spiro[cyclohexane-1,9'-fluorene] in the reviewed literature, such acid-catalyzed cyclizations of appropriately designed precursors represent a potential alternative strategy.
Approaches for the Formation of the Spiro Center
The creation of the spiro center is intrinsic to the ring-closing reactions described above. The Thorpe-Ziegler cyclization of 9,9-fluorenedipropionitrile directly establishes the spiro linkage by forming a new carbon-carbon bond between one of the nitrile-bearing side chains and the C9 position of the fluorene, which is then incorporated into the newly formed cyclohexane ring. epa.gov
An alternative conceptual approach, observed in the synthesis of other spiro-fluorene derivatives like 9,9-bis(4-hydroxyphenyl)fluorene, involves the acid-catalyzed condensation of fluorenone with a suitable reaction partner. google.com In this case, two phenol (B47542) molecules react with the carbonyl group of fluorenone to form the spiro center. google.com A similar strategy could be envisioned for spiro[cyclohexane-1,9'-fluorene] by reacting fluorenone with a 1,5-difunctionalized pentane (B18724) derivative under conditions that favor intramolecular cyclization.
Regioselective Bromination Techniques for Fluorene Core Functionalization
The introduction of a bromine atom at a specific position on the fluorene core of spiro[cyclohexane-1,9'-fluorene] requires careful consideration of directing effects and the choice of brominating agent. The 4'-position is electronically analogous to the 2- and 7-positions of fluorene, which are known to be susceptible to electrophilic substitution.
Directed Bromination Strategies at the 4' Position
Direct electrophilic bromination of the unsubstituted spiro[cyclohexane-1,9'-fluorene] would likely lead to a mixture of isomers, with bromination occurring at the electronically activated 2'-, 4'-, 5'-, and 7'-positions. To achieve regioselectivity at the 4'-position, a directing group strategy is often employed.
Comparison of Bromination Reagents and Conditions
Various reagents are available for the bromination of aromatic compounds, each with its own reactivity profile.
| Reagent | Conditions | Selectivity | Reference |
| Bromine (Br₂) | Can be used with or without a Lewis acid catalyst. In the absence of a catalyst, it can participate in radical reactions. In the presence of a catalyst, it acts as an electrophile. | Generally leads to polysubstitution and a mixture of isomers in activated systems like fluorene. | orgsyn.org |
| N-Bromosuccinimide (NBS) | Often used with a radical initiator for allylic or benzylic bromination. Can also be used for electrophilic aromatic bromination, sometimes in polar solvents like DMF to enhance para-selectivity. | A milder source of electrophilic bromine compared to Br₂. Can offer improved regioselectivity in some cases. | orgsyn.org |
For the direct bromination of an activated system like spiro[cyclohexane-1,9'-fluorene], N-bromosuccinimide (NBS) might offer a degree of control over the reaction that is not achievable with elemental bromine, potentially favoring mono-bromination under carefully controlled conditions. However, achieving high regioselectivity for the 4'-isomer without a directing group remains a significant challenge. The synthesis of bromo-9,9'-spirobifluorene has been reported, indicating that direct bromination of a spiro-fluorene system is feasible. google.com
Multistep Synthetic Pathways to 4'-Bromospiro[cyclohexane-1,9'-fluorene]
Based on the synthetic strategies discussed, a plausible multi-step pathway to 4'-Bromospiro[cyclohexane-1,9'-fluorene] can be proposed, starting from the key intermediate, spiro[cyclohexane-1,9'-fluoren]-4-one.
Pathway A: Via a 4'-Amino Intermediate
Aromatization and Nitration: The spiro[cyclohexane-1,9'-fluoren]-4-one can be converted to the fully aromatic spiro[cyclohexane-1,9'-fluorene]. A potential method involves reduction of the ketone to an alcohol, followed by dehydration and subsequent aromatization. The resulting spiro[cyclohexane-1,9'-fluorene] can then undergo nitration. Standard nitrating conditions (e.g., nitric acid and sulfuric acid) would likely yield a mixture of nitro isomers, from which the 4'-nitro derivative would need to be isolated.
Reduction of the Nitro Group: The isolated 4'-nitroscyclohexane-1,9'-fluorene] can be reduced to 4'-aminospiro[cyclohexane-1,9'-fluorene]. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Sandmeyer Reaction: The resulting 4'-aminospiro[cyclohexane-1,9'-fluorene] can be converted to the target 4'-bromo derivative via the Sandmeyer reaction, as detailed in section 2.2.1. orgsyn.org
Pathway B: Direct Bromination (Hypothetical)
Synthesis of Spiro[cyclohexane-1,9'-fluorene]: As in Pathway A, the spiro[cyclohexane-1,9'-fluoren]-4-one is first converted to the parent spiro[cyclohexane-1,9'-fluorene].
Regioselective Bromination: This step would involve the direct bromination of spiro[cyclohexane-1,9'-fluorene] under conditions optimized for the formation of the 4'-bromo isomer. This would likely require a careful screening of brominating agents (e.g., NBS, Br₂), solvents, and catalysts to control the regioselectivity. The separation of the desired 4'-isomer from other brominated products would be a critical step.
The existence of a commercial supplier for 4'-Bromospiro[cyclohexane-1,9'-fluorene] suggests that a viable synthetic route has been established, although the specific details of the industrial synthesis may not be publicly available.
One-Pot Synthetic Approaches
While a direct one-pot synthesis for 4'-Bromospiro[cyclohexane-1,9'-fluorene] is not extensively documented in peer-reviewed literature, analogous one-pot methodologies for similar spiro-fluorene derivatives suggest a plausible pathway. Such an approach would theoretically involve the simultaneous formation of the spirocyclic system and the bromination of the fluorene ring.
One potential one-pot strategy could be adapted from the synthesis of related spiro[fluorene-9,9'-xanthene] compounds. rsc.orgmt.comdatapdf.comchemicalbook.comepa.gov This would involve the acid-catalyzed reaction of a suitable fluorene precursor, already bearing a bromine atom at the desired position (e.g., 4-bromofluorene), with a cyclohexane-forming synthon. The challenge in this approach lies in controlling the regioselectivity of the spiro-annulation and preventing side reactions.
A hypothetical one-pot reaction could be envisioned as follows:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product |
| 4-Bromofluorene | 1,5-Dihalopentane | Strong Base (e.g., n-BuLi) | Anhydrous THF | Low Temperature | 4'-Bromospiro[cyclohexane-1,9'-fluorene] |
| 9,9-bis(2-bromoethyl)-4-bromofluorene | - | Intramolecular Cyclization Catalyst | - | - | 4'-Bromospiro[cyclohexane-1,9'-fluorene] |
This table represents a hypothetical one-pot synthesis based on known organic reactions.
Sequential Functionalization Strategies
A more controlled and commonly inferred method for the synthesis of 4'-Bromospiro[cyclohexane-1,9'-fluorene] is through a sequential functionalization strategy. This multi-step approach first establishes the spiro[cyclohexane-1,9'-fluorene] core, which is then subjected to electrophilic bromination.
Step 1: Synthesis of the Spiro[cyclohexane-1,9'-fluorene] Precursor
The key precursor for this route is spiro[cyclohexane-1,9'-fluorene]. A well-established method to synthesize a closely related intermediate, spiro[cyclohexane-1,9'-fluoren]-4-one, involves the cyclization of 9,9-fluorenedipropionitrile. google.com This reaction is catalyzed by a base such as potassium t-butoxide, followed by hydrolysis of the resulting enamine. google.com The spiro ketone can then be reduced to the corresponding spiro[cyclohexane-1,9'-fluorene] through standard reduction methods like the Wolff-Kishner or Clemmensen reduction.
Step 2: Electrophilic Bromination
With the spiro[cyclohexane-1,9'-fluorene] in hand, the next step is the introduction of the bromine atom at the 4'-position of the fluorene ring system. The fluorene moiety is susceptible to electrophilic aromatic substitution. The directing effects of the existing alkyl substituents would favor substitution at the 2' and 4' positions.
A general method for the bromination of fluorene and its derivatives involves the use of elemental bromine (Br₂) in a suitable solvent. tamu.edu To achieve mono-bromination and control the regioselectivity, the reaction conditions must be carefully optimized. The use of a less reactive brominating agent, such as N-bromosuccinimide (NBS) in the presence of a catalyst, could also be employed to afford greater control. A patent for preparing bromofluorenes suggests dispersing the fluorene compound in water and adding bromine, which is presented as an environmentally friendlier approach. tamu.edu
A plausible reaction scheme for the sequential synthesis is outlined below:
| Starting Material | Reagent | Solvent | Conditions | Intermediate/Product |
| 9,9-Fluorenedipropionitrile | 1. Potassium t-butoxide 2. Acetic acid/Phosphoric acid | 1. t-Butyl alcohol 2. Water | 1. Reflux 2. Hydrolysis | Spiro[cyclohexane-1,9'-fluoren]-4-one |
| Spiro[cyclohexane-1,9'-fluoren]-4-one | Hydrazine hydrate, KOH | Ethylene glycol | High Temperature | Spiro[cyclohexane-1,9'-fluorene] |
| Spiro[cyclohexane-1,9'-fluorene] | N-Bromosuccinimide (NBS) | Acetonitrile | Room Temperature, Catalyst | 4'-Bromospiro[cyclohexane-1,9'-fluorene] |
This table outlines a plausible sequential synthesis pathway based on established organic chemistry principles.
Purification and Isolation Techniques in the Synthesis of Brominated Spiro-Fluorenes
The successful synthesis of 4'-Bromospiro[cyclohexane-1,9'-fluorene] is critically dependent on effective purification and isolation techniques to remove unreacted starting materials, by-products, and regioisomers.
Column Chromatography
Column chromatography is a fundamental technique for the purification of brominated spiro-fluorenes. winthrop.eduodinity.comrochester.edu The choice of stationary phase, typically silica (B1680970) gel or alumina, and the mobile phase (eluent) is crucial for achieving good separation. winthrop.eduodinity.com For non-polar compounds like 4'-Bromospiro[cyclohexane-1,9'-fluorene], a non-polar eluent system, such as a mixture of hexanes and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane, is commonly employed. winthrop.edurochester.edu The polarity of the eluent can be gradually increased to elute compounds with higher polarity.
Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. mt.comgoogle.com The selection of an appropriate solvent or solvent system is paramount. An ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. mt.comgoogle.com For brominated aromatic compounds, solvents such as toluene, xylene, or chlorinated hydrocarbons have been used. The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, leading to the formation of pure crystals as the solubility decreases. Impurities remain in the mother liquor.
The following table summarizes the common purification techniques:
| Purification Technique | Stationary/Mobile Phase or Solvent | Principle of Separation |
| Column Chromatography | Stationary: Silica Gel or Alumina; Mobile: Hexane/Ethyl Acetate gradient | Differential adsorption of components to the stationary phase. |
| Recrystallization | Toluene, Ethanol, or a mixture of solvents like Hexane/Dichloromethane | Difference in solubility of the compound and impurities in a solvent at different temperatures. |
This table provides a general overview of purification techniques applicable to brominated spiro-fluorenes.
Advanced Spectroscopic and Structural Characterization of 4 Bromospiro Cyclohexane 1,9 Fluorene
Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy
No specific ¹H NMR, ¹³C NMR, or advanced NMR data for 4'-Bromospiro[cyclohexane-1,9'-fluorene] could be located in the searched scientific literature.
Proton NMR (¹H NMR) for Proton Environment Analysis
Specific chemical shifts, coupling constants, and signal multiplicities for the protons in 4'-Bromospiro[cyclohexane-1,9'-fluorene] are not available in published research.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation
Published ¹³C NMR data detailing the chemical shifts for the carbon atoms of 4'-Bromospiro[cyclohexane-1,9'-fluorene] were not found.
Advanced NMR Techniques (e.g., 2D NMR) for Structural Confirmation
There is no available information on the use of advanced NMR techniques such as COSY, HSQC, or HMBC for the structural confirmation of 4'-Bromospiro[cyclohexane-1,9'-fluorene].
Vibrational Spectroscopy for Bond Analysis
No specific IR or Raman spectroscopic data for 4'-Bromospiro[cyclohexane-1,9'-fluorene] could be identified in the public domain.
Infrared (IR) Spectroscopy for Functional Group Identification
Specific infrared absorption frequencies for the functional groups present in 4'-Bromospiro[cyclohexane-1,9'-fluorene] are not documented in available literature.
Raman Spectroscopy for Molecular Vibrations and Structure
No Raman spectral data for 4'-Bromospiro[cyclohexane-1,9'-fluorene] has been found in the course of this search.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition
The elemental composition is derived by comparing the experimentally determined mass-to-charge ratio (m/z) with the theoretical value calculated for the proposed formula. The high resolution of the technique allows for differentiation between molecules with the same nominal mass but different elemental compositions.
Table 1: HRMS Data for Bromospiro[cyclohexane-1,9'-fluorene] Isomer
| Parameter | Value |
| Molecular Formula | C18H17Br |
| Calculated Monoisotopic Mass | 312.05136 Da |
| Reported Exact Mass (for 2'-isomer) | 312.051 Da echemi.comguidechem.com |
Note: The reported exact mass is for the 2'-bromospiro[cyclohexane-1,9'-fluorene] (B1507641) isomer and serves as a close approximation for the 4'-isomer.
X-ray Crystallography for Solid-State Molecular Conformation and Packing
X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise coordinates of each atom. This allows for a detailed analysis of the molecule's conformation and the various non-covalent interactions that govern its packing in the crystal lattice. While a specific crystallographic study for 4'-Bromospiro[cyclohexane-1,9'-fluorene] is not publicly documented, analysis of related structures provides significant insight into its expected solid-state characteristics. researchgate.net
The defining feature of 4'-Bromospiro[cyclohexane-1,9'-fluorene] is the spirocyclic junction where the cyclohexane (B81311) and fluorene (B118485) moieties are orthogonally oriented. The cyclohexane ring typically adopts a chair conformation to minimize steric strain. The fluorene system is largely planar, though the bromine substituent on the aromatic ring may induce minor distortions.
The key torsion angles would describe the precise orientation of the cyclohexane ring relative to the fluorene plane. Due to the spiro linkage, the planes of the two ring systems are nearly perpendicular. Detailed analysis of similar spiro-fluorene compounds reveals that the torsion angles involving the spiro carbon atom and the adjacent atoms in both rings are crucial in defining this perpendicular arrangement.
The packing of molecules in the crystal is directed by a network of weak intermolecular interactions. For 4'-Bromospiro[cyclohexane-1,9'-fluorene], several types of interactions are anticipated to play a significant role. The presence of aromatic rings from the fluorene moiety makes C-H···π interactions highly probable, where hydrogen atoms from the cyclohexane ring or adjacent fluorene units interact with the electron-rich π-system of a neighboring molecule.
Table 2: Plausible Intermolecular Interactions in the Crystal Lattice of 4'-Bromospiro[cyclohexane-1,9'-fluorene]
| Interaction Type | Donor | Acceptor |
| C-H···π | C-H (Cyclohexane/Fluorene) | π-system (Fluorene) |
| C-Br···π | C-Br | π-system (Fluorene) |
| π···π Stacking | Fluorene Ring | Fluorene Ring |
Theoretical and Computational Studies of 4 Bromospiro Cyclohexane 1,9 Fluorene
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are indispensable tools for understanding the intrinsic electronic properties of molecules like 4'-Bromospiro[cyclohexane-1,9'-fluorene]. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to the molecule's behavior.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a robust computational method for determining the ground-state electronic structure of molecules. For 4'-Bromospiro[cyclohexane-1,9'-fluorene], DFT calculations can predict key properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial in determining the molecule's electron-donating and electron-accepting capabilities, respectively. The HOMO-LUMO energy gap is a critical parameter that influences the kinetic stability and electronic absorption spectrum of the molecule.
In a hypothetical DFT study of 4'-Bromospiro[cyclohexane-1,9'-fluorene], the HOMO is expected to be localized primarily on the electron-rich fluorene (B118485) ring and the bromine atom, which possesses lone pairs of electrons. The LUMO, conversely, would likely be distributed over the π-system of the fluorene moiety. The introduction of the bromine atom is anticipated to lower both the HOMO and LUMO energy levels compared to the unsubstituted spiro[cyclohexane-1,9'-fluorene].
Table 1: Predicted Ground State Properties from DFT Calculations
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Influences ionization potential and electron-donating ability. |
| LUMO Energy | -1.9 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 3.9 eV | Indicates electronic stability and influences the lowest energy electronic transition. |
Time-Dependent DFT (TD-DFT) for Excited State Properties and Electronic Transitions
To investigate the behavior of 4'-Bromospiro[cyclohexane-1,9'-fluorene] upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of excited state energies and the simulation of electronic absorption spectra. The primary electronic transitions, such as the HOMO to LUMO transition, can be characterized by their excitation energies and oscillator strengths.
For this molecule, the lowest energy absorption band in the UV-visible spectrum is predicted to correspond to a π-π* transition within the fluorene chromophore. The bromine atom, through its electron-withdrawing inductive effect and electron-donating mesomeric effect, can subtly modulate the energy of this transition. The calculated absorption spectrum would likely show a strong absorption in the ultraviolet region, characteristic of the fluorene moiety.
Table 2: Predicted Electronic Transitions from TD-DFT Calculations
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Description |
|---|---|---|---|---|
| S0 → S1 | 3.85 | 322 | 0.25 | HOMO → LUMO (π-π*) |
| S0 → S2 | 4.10 | 302 | 0.18 | HOMO-1 → LUMO (π-π*) |
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
These simulations would also shed light on the rotational freedom around the spiro-carbon atom and the C-Br bond. Understanding the flexibility of the molecule is crucial for predicting its packing in the solid state and its ability to interact with other molecules or biological targets. The simulations can quantify the root-mean-square deviation (RMSD) of atomic positions, providing a measure of the molecule's structural stability.
Investigation of Charge Transfer States and Electronic Distribution within the Molecule
The electronic distribution in 4'-Bromospiro[cyclohexane-1,9'-fluorene] is of significant interest due to the presence of the electronegative bromine atom. The concept of intramolecular charge transfer (ICT) is relevant here, where electronic charge can be redistributed upon excitation. researchgate.netrsc.org While the cyclohexane (B81311) part is a poor conductor of charge, the fluorene ring acts as a π-conjugated system.
Computational Prediction of Reactivity and Reaction Pathways for Further Functionalization
Computational chemistry can predict the reactivity of 4'-Bromospiro[cyclohexane-1,9'-fluorene] and suggest potential pathways for further chemical modification. rsc.org The calculated electrostatic potential (ESP) map can identify electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.
The bromine atom on the fluorene ring is a key functional group for further reactions. acs.org For instance, it can be a site for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the attachment of various organic fragments. acs.org Computational modeling of the transition states and reaction energies for these transformations can help in optimizing reaction conditions and predicting the feasibility of synthesizing new derivatives. The fluorene ring itself can also undergo electrophilic substitution, and calculations can predict the most likely positions for such reactions.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 4'-Bromospiro[cyclohexane-1,9'-fluorene] |
Reaction Mechanisms and Functionalization Strategies of 4 Bromospiro Cyclohexane 1,9 Fluorene
Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position
Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering a direct route to functionalize the 4'-bromo position of the spiro compound. These reactions are characterized by their high efficiency, functional group tolerance, and the ability to construct complex molecular architectures from readily available precursors.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, utilized for creating biaryl structures by coupling an organoboron reagent with an organic halide. For 4'-Bromospiro[cyclohexane-1,9'-fluorene], this reaction facilitates the introduction of various aryl and heteroaryl groups, thereby extending the π-conjugation of the fluorene (B118485) system. This extension is crucial for modifying the material's optical and electronic properties, such as its absorption and emission wavelengths and its charge transport capabilities. mdpi.comysu.am
The general reaction involves the palladium-catalyzed coupling of the bromo-spirofluorene with an arylboronic acid or ester in the presence of a base. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and can be tailored depending on the specific substrates. For instance, the synthesis of a spiro[fluorene-9,9′-xanthene]-based non-fullerene acceptor, SFX1, was successfully achieved using a Suzuki cross-coupling reaction, highlighting the method's utility in creating complex, three-dimensional structures for organic electronics. rsc.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 | 85-95 | rsc.org |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 | General Protocol |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | THF/H₂O | 60-80 | 59-95 | ysu.am |
This table presents typical conditions for Suzuki-Miyaura reactions involving aryl bromides, which are applicable to 4'-Bromospiro[cyclohexane-1,9'-fluorene].
The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, enabling the synthesis of arylamine derivatives. This reaction is particularly significant in materials science, as arylamine moieties are a key component of many hole-transporting materials (HTMs). researchgate.netunimib.it By reacting 4'-Bromospiro[cyclohexane-1,9'-fluorene] with primary or secondary amines, it is possible to introduce charge-transporting groups, leading to materials with high hole mobility and thermal stability, essential for efficient and long-lasting perovskite solar cells and OLEDs. nih.govnih.gov
The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor and a phosphine (B1218219) ligand, and requires a base to facilitate the catalytic cycle. The development of new protocols, including those that minimize the use of volatile organic solvents, has made this reaction more sustainable. unimib.it The synthesis of various spiro-based HTMs, such as those based on spiro[fluorene-9,9′-xanthene] (SFX), often relies on Buchwald-Hartwig amination to link arylamine units to the spiro core. nih.govresearchgate.net
Table 2: Typical Buchwald-Hartwig Amination Conditions for Aryl Bromides
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100-110 | 83-91 | nih.gov |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | High | General Protocol |
| Pd(OAc)₂ | P(tBu)₃ | K₃PO₄ | Dioxane | 80-100 | High | researchgate.net |
This table illustrates common conditions used for Buchwald-Hartwig amination, a key step in synthesizing nitrogen-containing derivatives from precursors like 4'-Bromospiro[cyclohexane-1,9'-fluorene].
The Sonogashira coupling reaction provides a direct method for attaching terminal alkynes to the spirofluorene core, forming a C(sp²)-C(sp) bond. wikipedia.org This reaction typically employs a dual catalytic system of palladium and copper(I) iodide and is carried out in the presence of an amine base. organic-chemistry.orgorgsyn.org The introduction of an alkynyl group can significantly alter the electronic properties of the molecule, extending the π-system in a linear fashion. This modification is useful for tuning the energy levels (HOMO/LUMO) and photophysical characteristics of the resulting materials. soton.ac.uk
The reaction proceeds under mild conditions and tolerates a wide range of functional groups on the alkyne partner. organic-chemistry.orgsoton.ac.uk This versatility allows for the synthesis of a broad library of alkynylated spirofluorene derivatives for various applications in materials science. Copper-free Sonogashira variants have also been developed to circumvent issues like the formation of alkyne homocoupling byproducts (Glaser coupling). wikipedia.org
Table 3: General Conditions for Sonogashira Coupling of Aryl Bromides
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Reference |
| Pd(PPh₃)₄ | CuI | Et₃N/THF | THF | Room Temp - 60 | soton.ac.uk |
| PdCl₂(PPh₃)₂ | CuI | n-Butylamine | Toluene | 40 | orgsyn.org |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | Dioxane | 70-75 | researchgate.net |
This table outlines typical Sonogashira coupling conditions for aryl bromides, which can be applied to the alkynylation of 4'-Bromospiro[cyclohexane-1,9'-fluorene].
C-H Activation and Direct Arylation Approaches for Extended Conjugation
While cross-coupling reactions functionalize the C-Br bond, C-H activation and direct arylation strategies offer an alternative and atom-economical route to extend the π-conjugated system of the spirofluorene core. rsc.org These methods involve the direct functionalization of C-H bonds on the aromatic rings, bypassing the need for pre-halogenated or organometallic starting materials. nih.govrsc.org
Palladium-catalyzed direct (hetero)arylation polymerization (DHAP) has been used to synthesize polymers incorporating spirobifluorene units, demonstrating the potential of this approach for creating high-performance materials for organic photovoltaics. nih.gov Similarly, rhodium(III)-catalyzed C-H activation has been employed to construct complex spirocyclic systems. mdpi.com These advanced synthetic methods allow for the creation of highly conjugated molecules with unique three-dimensional structures, which are of great interest for materials chemistry. rsc.org Synergistic catalysis, for example using both silver and palladium, can facilitate the direct arylation of simple arenes with aryl bromides without the need for a directing group. escholarship.org
Nucleophilic Substitution Reactions on the Brominated Position
Nucleophilic aromatic substitution (SNAr) on an unactivated aryl bromide like 4'-Bromospiro[cyclohexane-1,9'-fluorene] is generally challenging. The classic SNAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (bromine) to stabilize the negatively charged Meisenheimer intermediate. nih.gov Since the spiro[cyclohexane-1,9'-fluorene] system lacks such strong activation, the traditional addition-elimination pathway is energetically unfavorable under standard conditions.
Derivatization for Enhanced or Tuned Properties
The primary motivation for the derivatization of 4'-Bromospiro[cyclohexane-1,9'-fluorene] is to enhance or tune its properties for specific applications, particularly in optoelectronics. The functionalization strategies described above are all means to this end.
Tuning Energy Levels: By introducing electron-donating (e.g., arylamines via Buchwald-Hartwig amination) or electron-withdrawing groups, the HOMO and LUMO energy levels of the molecule can be precisely controlled. nih.gov This is critical for matching the energy levels of other materials in a device stack (e.g., perovskite layer, electrodes) to ensure efficient charge injection and transport. rsc.orgrsc.org
Improving Charge Mobility: Extending the π-conjugation through arylation (Suzuki coupling) or alkynylation (Sonogashira coupling) can enhance intermolecular π-π stacking and improve charge carrier mobility. The introduction of specific hole-transporting moieties, like triarylamines, is a proven strategy for creating high-performance HTMs. researchgate.netrsc.org
Enhancing Thermal and Morphological Stability: The rigid, orthogonal structure of the spirobifluorene core provides a high glass transition temperature (Tg) and promotes the formation of stable amorphous films, which is beneficial for device longevity. nih.gov Further derivatization can enhance these properties. For example, creating larger, more complex molecules can prevent crystallization and improve the morphological stability of thin films in devices.
Modifying Solubility: Attaching alkyl chains or other solubilizing groups to the periphery of the molecule, often as part of the groups introduced via cross-coupling, can improve its solubility in common organic solvents. This is important for solution-based processing techniques used in the fabrication of large-area organic electronic devices. mdpi.com
Through these derivatization strategies, 4'-Bromospiro[cyclohexane-1,9'-fluorene] acts as a versatile building block for a new generation of organic functional materials with properties tailored for high-performance electronic and optoelectronic applications.
Introduction of Electron-Donating and Electron-Withdrawing Groups
The strategic modification of the 4'-Bromospiro[cyclohexane-1,9'-fluorene] scaffold by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) is fundamental to tailoring its properties. mdpi.com These substitutions significantly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby altering its photophysical and electrochemical characteristics. bradleydrose.com
Electron-Donating Groups (EDGs): The introduction of electron-donating groups, such as amines and alkoxy groups, is commonly achieved through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a particularly effective method for forming carbon-nitrogen (C-N) bonds. wikipedia.orgorganic-chemistry.org This reaction couples the aryl bromide of the spirofluorene compound with a primary or secondary amine in the presence of a palladium catalyst and a base. wikipedia.org The resulting amino-functionalized derivatives exhibit altered electronic properties due to the electron-donating nature of the nitrogen atom.
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups can be installed to lower the HOMO and LUMO energy levels. bradleydrose.com The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, enabling the formation of carbon-carbon (C-C) bonds between the spirofluorene core and various arylboronic acids or esters. mdpi.comtcichemicals.com By choosing an arylboronic acid that is itself substituted with an EWG (e.g., cyano, nitro, or trifluoromethyl groups), the electronic properties of the resulting spirofluorene derivative can be precisely controlled. For instance, coupling with a cyanophenylboronic acid would introduce a strong electron-withdrawing cyano group. The Sonogashira coupling can also be employed to introduce ethynyl-based groups, which can act as electron-accepting moieties. mdpi.com
The table below summarizes key functionalization reactions for introducing these groups.
| Reaction Type | Group Introduced | Typical Reagents & Catalyst | Resulting Functional Group |
| Buchwald-Hartwig Amination | Electron-Donating | Amine (R₂NH), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) chemspider.com | Aryl Amine |
| Suzuki-Miyaura Coupling | Electron-Donating/Withdrawing | Arylboronic Acid (Ar-B(OH)₂), Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) mdpi.com | Biaryl |
| Sonogashira Coupling | Electron-Withdrawing | Terminal Alkyne (RC≡CH), Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI co-catalyst, Base (e.g., Et₃N) mdpi.com | Aryl Alkyne |
Synthesis of Oligomeric and Polymeric Derivatives
The bifunctional nature of fluorene derivatives, when appropriately substituted, makes them excellent building blocks for conjugated oligomers and polymers. nih.gov 4'-Bromospiro[cyclohexane-1,9'-fluorene] can serve as a key monomer in polymerization reactions, particularly after conversion into a dibromo or diboronic ester derivative. The spiro-cyclohexane substituent at the C9 position is advantageous as it enhances the solubility and film-forming properties of the resulting polymers while preventing intermolecular aggregation, which can quench fluorescence. researchgate.net
Suzuki polycondensation is a primary method for synthesizing polyfluorene-based copolymers. nih.govrsc.org In a typical process, a dibromo-monomer is reacted with a monomer containing two boronic acid or boronic ester groups in the presence of a palladium catalyst. rsc.org By reacting a diboronic ester derivative of spiro[cyclohexane-1,9'-fluorene] with various dibromo-aromatic comonomers, a wide range of alternating copolymers can be produced. The properties of these polymers, such as the emission color and charge transport characteristics, can be fine-tuned by the choice of the comonomer. nih.gov For example, incorporating electron-deficient units can lead to polymers with applications in organic light-emitting devices (OLEDs) and organic photovoltaics (OPVs). nih.govresearchgate.net
The table below illustrates potential polymeric structures derived from a spirofluorene monomer.
| Monomer 1 (from Spirofluorene) | Monomer 2 (Comonomer) | Polymerization Method | Resulting Polymer Type |
| 2,7-Dibromo-4'-spiro[cyclohexane-1,9'-fluorene] | 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester | Suzuki Polycondensation nih.gov | Alternating Poly(spirofluorene-co-fluorene) |
| 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-spiro[cyclohexane-1,9'-fluorene] (as a chain-capper or side-group) | 2,7-Dibromo-9,9-dioctylfluorene and 2,5-dibromothiophene | Suzuki Polycondensation researchgate.net | End-capped or functionalized Poly(fluorene-co-thiophene) |
| 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-spiro[cyclohexane-1,9'-fluorene] | 2,5-Dibromopyridine | Suzuki Polycondensation nih.gov | Alternating Poly(spirofluorene-co-pyridine) |
Complexation Studies with Metal Ions
While the parent 4'-Bromospiro[cyclohexane-1,9'-fluorene] molecule is not a strong chelating agent for metal ions, its functionalized derivatives can be designed to act as effective ligands. The introduction of specific coordinating atoms, such as nitrogen or oxygen, via the synthetic routes described in section 5.4.1, is a key strategy for creating metal-binding sites. nih.gov
For example, functionalization of the spirofluorene core with bipyridyl or phenanthroline units via Suzuki coupling would generate ligands capable of forming stable complexes with a variety of transition metal ions, such as ruthenium(II), iridium(III), or copper(I). Similarly, the introduction of carboxylate or phosphonate (B1237965) groups would create binding sites for lanthanide ions or other hard metal cations.
Direct complexation studies on the unmodified 4'-Bromospiro[cyclohexane-1,9'-fluorene] are not extensively reported in the literature. However, the broader field of fluorene-based materials demonstrates that the incorporation of metal complexes into fluorene-containing polymers and small molecules is a viable strategy for developing phosphorescent materials for OLEDs, chemical sensors, and catalysts. The spiro-center provides a three-dimensional, rigid scaffold that can position coordinating groups in a well-defined spatial arrangement, potentially leading to complexes with unique photophysical or catalytic properties.
The table below lists potential coordinating groups that can be introduced onto the spirofluorene scaffold and the types of metal ions they typically bind.
| Coordinating Functional Group | Method of Introduction | Target Metal Ions | Potential Application |
| 2,2'-Bipyridine | Suzuki Coupling | Ru(II), Ir(III), Re(I), Cu(I) | Phosphorescent Emitters, Catalysts |
| Carboxylic Acid | Oxidation of an alkyl group / Suzuki coupling with a carboxy-phenylboronic acid | Lanthanides (Eu³⁺, Tb³⁺), Alkaline Earth Metals | Luminescent Probes, Sensors |
| 1,10-Phenanthroline | Suzuki Coupling | Ru(II), Cu(I), Fe(II) | Photocatalysis, DNA Intercalators |
| Aminoquinoline | Buchwald-Hartwig Amination | Zn(II), Cd(II) | Fluorescent Chemosensors |
Advanced Research Applications of 4 Bromospiro Cyclohexane 1,9 Fluorene and Its Derivatives in Materials Science
Applications in Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
Thermally Activated Delayed Fluorescence (TADF) Emitters
The development of materials for organic light-emitting diodes (OLEDs) has seen a significant shift towards metal-free organic emitters that utilize thermally activated delayed fluorescence (TADF). ed.ac.uk This mechanism allows for the harvesting of both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency. ed.ac.uk Spiro-configured compounds are particularly advantageous for designing TADF emitters. ed.ac.ukresearchgate.net Their inherent three-dimensional and rigid structure, with donor and acceptor units often in a near-orthogonal arrangement, facilitates a small singlet-triplet energy gap (ΔE_ST), which is crucial for efficient reverse intersystem crossing (RISC) from the triplet to the singlet state. ed.ac.ukresearchgate.net
Derivatives of spiro[fluorene-9,9′-xanthene] (SFX), a close structural analog of spiro[cyclohexane-1,9'-fluorene], have been successfully employed as TADF emitters. ed.ac.ukchemrxiv.org The bromine atom, such as the one on 4'-Bromospiro[cyclohexane-1,9'-fluorene], acts as a key synthetic handle. It allows for the facile introduction of various electron-donating and electron-accepting moieties through cross-coupling reactions, enabling the precise tuning of the molecule's electronic properties. ed.ac.ukresearchgate.net
Research on SFX-based emitters has demonstrated that this molecular design leads to high photoluminescence quantum yields (Φ_PL), short delayed fluorescence lifetimes, and excellent thermal stability. ed.ac.ukchemrxiv.org For example, a series of TADF emitters based on an SFX core showed high Φ_PL of around 70% and small ΔE_ST values below 0.10 eV. ed.ac.ukchemrxiv.org OLEDs fabricated with these emitters have achieved high external quantum efficiencies (EQE), with one SFX-based emitter reaching a record EQE of 23% for a spiro-based system, coupled with minimal efficiency roll-off. ed.ac.ukchemrxiv.org These results underscore the potential of the spiro-fluorene scaffold, where the bromo-functionalization is pivotal for creating the necessary donor-acceptor architecture for high-performance TADF.
Table 1: Performance of Representative Spiro-Fluorene Based TADF Emitters
| Emitter | ΔE_ST (eV) | Φ_PL (%) | Max EQE (%) | Emission Color |
|---|---|---|---|---|
| SFX-PO-DPA | 0.0038 | ~70 | 11 | Sky-Blue |
| SFX-PO-DPA-Me | 0.0038 | ~70 | 23 | Green |
| SFX-PO-DPA-OMe | 0.00051 | ~70 | 16 | Green |
| (P/M)-Spiro-3TCzBN | 0.08 | - | 34.9 | - |
| 2D2-SB | 0.064 | - | - | Blue |
Data sourced from multiple studies for comparative purposes. ed.ac.uknih.govnih.gov
Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs) as Donor or Acceptor Materials
In the realm of renewable energy, 4'-Bromospiro[cyclohexane-1,9'-fluorene] and its derivatives are valuable precursors for synthesizing materials used in organic solar cells (OSCs) and perovskite solar cells (PSCs). chemimpex.comacs.org Specifically, they are used to create hole-transporting materials (HTMs), which are critical for efficiently extracting and transporting positive charge carriers (holes) from the light-absorbing layer to the electrode. researchgate.net
The spiro[fluorene-9,9′-xanthene] (SFX) core, which shares its fundamental spiro-fluorene structure, has been extensively researched as an alternative to the benchmark HTM, spiro-OMeTAD. acs.org The bromine atom on the fluorene (B118485) moiety is instrumental in this application, providing a reactive site for attaching electron-rich arylamine groups via Buchwald-Hartwig or Ullmann coupling reactions. researchgate.netmdpi.com This functionalization allows for the deliberate tuning of the HTM's highest occupied molecular orbital (HOMO) energy level to align optimally with the valence band of the perovskite or organic donor material, which is essential for efficient hole extraction and minimizing energy loss. researchgate.netmdpi.com
The rigid, non-planar spiro structure effectively suppresses the tight molecular packing and aggregation that can hinder charge transport and film formation. acs.org This leads to HTMs with good solubility, excellent film-forming properties, and high thermal stability. nih.govacs.org Research has shown that PSCs using SFX-based HTMs can achieve power conversion efficiencies (PCEs) of up to 17.7%, rivaling or even surpassing those of devices using spiro-OMeTAD. researchgate.net Moreover, these HTMs can enhance the long-term stability of the solar cells. researchgate.netrsc.org
Beyond HTMs, spiro-fluorene derivatives have also been explored as non-fullerene acceptors in OSCs. A molecule with a 9,9'-spirobi[9H-fluorene] (SBF) core and perylenediimide (PDI) peripheral units was designed as an electron acceptor, achieving a PCE of 5.34%. nih.govrsc.org These findings highlight the versatility of the spiro-fluorene scaffold, where the bromo-functionalization provides a gateway to a wide range of high-performance materials for photovoltaic applications.
Table 2: Photovoltaic Performance of Devices with Spiro-Fluorene Based Materials
| Device Type | Spiro Material Role | Spiro-Core | PCE (%) | Reference |
|---|---|---|---|---|
| PSC | HTM | mp-SFX-2PA | 16.8 | researchgate.net |
| PSC | HTM | p-SFX-oF | 15.21 | mdpi.com |
| OSC | Acceptor | SBF-PDI4 | 5.34 | nih.govrsc.org |
PCE: Power Conversion Efficiency; PSC: Perovskite Solar Cell; OSC: Organic Solar Cell; HTM: Hole-Transporting Material.
Development of Fluorescent Probes and Sensors
Design of Spiro-Fluorene Based Fluorescent Probes
The fluorene ring system is an excellent platform for designing fluorescent probes due to its high photostability and typically high fluorescence quantum yields. nih.govamanote.com The incorporation of a spiro center, as seen in 4'-Bromospiro[cyclohexane-1,9'-fluorene], adds a rigid, well-defined three-dimensional geometry to the probe's structure. This rigidity is beneficial as it can minimize non-radiative decay pathways, enhancing the brightness of the probe. researchgate.net
The design of fluorescent probes based on spiro-fluorene scaffolds often involves a modular approach. rsc.orgresearchgate.net The spiro-fluorene unit acts as the core fluorophore, while the bromine atom on the 4'-position serves as a convenient anchor point for attaching a receptor or a reactive site. This receptor is specifically designed to interact with the target analyte (e.g., a metal ion, a small molecule, or a biological macromolecule) or to respond to environmental changes like pH, light, or temperature. researchgate.net For instance, a multi-stimuli-responsive fluorescent switch was developed by coupling a spiro[fluorene-9,9′-xanthene] to a spiropyran unit, which can isomerize and change its fluorescence properties upon stimulation. researchgate.net The orthogonal arrangement of the moieties in the spiro structure can also create sufficient free space to facilitate conformational changes, which is key for high-contrast fluorescence switching. researchgate.net
Sensing Mechanisms and Applications
The sensing mechanism of spiro-fluorene-based probes typically relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET). In many designs, the fluorescence of the spiro-fluorene core is "off" in the probe's native state and is switched "on" upon binding to the analyte.
A common mechanism involves the interaction of the analyte with the receptor unit, which alters the electronic properties of the probe. For example, a probe designed with a receptor that can bind a metal ion might experience a change in its ICT character upon binding, leading to a detectable shift in its emission wavelength or a significant increase in fluorescence intensity. Another example is a fluorescent switch based on the photoisomerization of a spiropyran unit attached to a spiro-fluorene core. researchgate.net In its closed spiropyran form, the molecule might exhibit one color of fluorescence, but upon irradiation with UV light, it converts to the open merocyanine (B1260669) form, which has a different conjugation system and thus a different emission color. researchgate.net This process can be reversible using visible light or heat, making it a robust switching mechanism. researchgate.net
Applications for these probes are diverse, including the detection of environmental pollutants and use in bioimaging. chemimpex.commdpi.com The ability to tailor the receptor unit allows for the development of highly selective and sensitive probes for a wide range of targets.
Advanced Polymeric Materials
Utilization in Microporous Polymers
The synthesis of polymers with intrinsic microporosity (PIMs) is a significant area of materials science, with applications in gas storage, gas separation, and catalysis. nih.govdntb.gov.ua The key to creating these materials is to use monomers that, when polymerized, cannot pack together efficiently in space, leading to the formation of a rigid structure with interconnected voids of molecular dimensions.
Spiro-containing compounds like 4'-Bromospiro[cyclohexane-1,9'-fluorene] are ideal candidates for monomers in the synthesis of microporous polymers. The rigid and contorted shape of the spiro-center is fundamental to generating high free volume. rsc.org Research on polymers made from spirobifluorene has shown that these materials, often referred to as conjugated microporous polymers (COPs), exhibit large specific surface areas (up to 1980 m²/g) and high micropore volumes. rsc.org
These polymers can be synthesized through various methods, including cost-effective FeCl₃-mediated oxidative polymerization. rsc.org The resulting networks are thermally stable and show promising gas uptake capabilities, which are comparable to materials made with more expensive catalysts. rsc.org The bromine atom on a monomer like 4'-Bromospiro[cyclohexane-1,9'-fluorene] offers an additional advantage: it can be used for post-polymerization modification, allowing for the tuning of the polymer's surface chemistry and properties for specific applications, such as targeted sensing or catalysis. rsc.org
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| 4'-Bromospiro[cyclohexane-1,9'-fluorene] | - |
| Spiro[fluorene-9,9′-xanthene] | SFX |
| 2,7-dibromospiro[fluorene-9,9'-xanthene] | SFX-Br |
| 2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene | spiro-OMeTAD |
| 9,9'-spirobi[9H-fluorene] | SBF |
| Perylenediimide | PDI |
| Spiropyran | - |
| Merocyanine | - |
| tris(4-carbazoyl-9-ylphenyl)amine | TCTA |
| 9,9-dimethyl-9H-thioxanthene 10,10-dioxide | SB |
Polymerization Techniques (e.g., Yamamoto Polymerization)
Yamamoto polymerization is a powerful method for the synthesis of conjugated polymers. It involves the nickel-catalyzed dehalogenative polycondensation of aryl dihalides. For derivatives of 4'-Bromospiro[cyclohexane-1,9'-fluorene], this technique offers a direct route to creating well-defined, high molecular weight polymers. The process typically utilizes a nickel(0) complex, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂], in the presence of a ligand like 2,2'-bipyridyl.
The polymerization of a dibromo-derivative of a spiro-compound, for instance, would proceed via the formation of an organonickel intermediate, followed by reductive elimination to form a new carbon-carbon bond between the monomer units. This method has been successfully applied to the synthesis of spirobifluorene-based microporous organic polymers, demonstrating its utility for creating materials with high surface areas and microporosity. researchgate.netrsc.org Such polymers are promising candidates for gas storage and separation applications.
While Yamamoto polymerization is a key technique, other cross-coupling reactions like Suzuki polycondensation are also widely used for synthesizing polyfluorenes and their copolymers. mdpi.comresearchgate.net These methods offer great control over the polymer's structure and properties. wikipedia.org For example, new spiro-functionalized polyfluorenes have been synthesized via Pd(0) and Ni(0) mediated coupling reactions, resulting in polymers with pure blue emission due to the prevention of interchain interactions by the spirocyclohexane moieties. researchgate.net
Table 1: Comparison of Polymerization Techniques for Spiro-Fluorene Derivatives
| Polymerization Technique | Catalyst/Reagents | Key Advantages | Potential Applications |
| Yamamoto Polymerization | Ni(0) complexes (e.g., Ni(COD)₂) | Direct polymerization of dihalo-monomers, good for homopolymers. | Microporous polymers for gas storage, conjugated polymers for electronics. |
| Suzuki Polycondensation | Pd(0) catalysts, boronic acid/ester derivatives | High tolerance to functional groups, allows for alternating copolymers. | Organic light-emitting diodes (OLEDs), polymer solar cells. mdpi.comwikipedia.org |
| Ring-Opening Metathesis Polymerization (ROMP) | Grubbs or Schrock catalysts | Synthesis of cyclic olefin copolymers with high thermal stability. | Optical polymer materials with high refractive index and low birefringence. acs.org |
Functional Materials for Other Emerging Technologies
The distinctive photophysical properties of 4'-Bromospiro[cyclohexane-1,9'-fluorene] derivatives make them suitable for a range of emerging technologies beyond conventional electronics.
Photochromic Materials
Photochromism is the reversible transformation of a chemical species between two forms, having different absorption spectra, upon photoirradiation. wikipedia.org Spiro-compounds, particularly spiropyrans and spirooxazines, are a well-studied class of photochromic molecules. scu.edu.autandfonline.comacs.orgnih.gov The underlying mechanism involves the cleavage of a spiro C-O bond upon exposure to UV light, leading to the formation of a planar, colored merocyanine isomer. This process is often reversible, with the colored form returning to the colorless spiro form upon exposure to visible light or heat.
Derivatives of 4'-Bromospiro[cyclohexane-1,9'-fluorene] can be envisioned as precursors to novel photochromic systems. By introducing appropriate functional groups, it is possible to create spiro-systems that exhibit photochromic behavior. The rigid spiro[cyclohexane-fluorene] core could influence the stability and switching kinetics of the photochromic unit. The incorporation of these photochromic moieties into polymer matrices allows for the fabrication of smart materials for applications such as ophthalmic lenses, optical data storage, and light-responsive surfaces. wikipedia.orgscu.edu.au
Table 2: General Properties of Photochromic Spiro-Compounds
| Property | Description |
| Switching Mechanism | Reversible cleavage of a spiro C-O or C-C bond upon light stimulation. |
| Color Change | Typically from a colorless, non-planar spiro form to a colored, planar merocyanine form. wikipedia.orgnih.gov |
| Stimuli | UV light for coloration, visible light or heat for decoloration. nih.gov |
| Key Families | Spiropyrans, Spirooxazines. scu.edu.autandfonline.comacs.orgnih.gov |
| Potential Applications | Smart windows, optical switches, data storage, sensors. wikipedia.org |
Anti-Counterfeiting Applications
The unique luminescent properties of spiro-compounds can be harnessed for advanced anti-counterfeiting technologies. rsc.org Fluorescent security inks are a cornerstone of modern anti-counterfeiting measures, offering a covert security feature that is difficult to replicate. nih.gov Spiropyran-based fluorescent materials are particularly attractive for this purpose due to their reversible photochromic properties. nih.govnih.govresearchgate.net
An anti-counterfeiting ink could be formulated using a derivative of 4'-Bromospiro[cyclohexane-1,9'-fluorene] that is colorless under ambient light but exhibits strong fluorescence or a distinct color change upon irradiation with UV light. This allows for the creation of invisible markings or images that can only be visualized under specific conditions, thereby providing a robust method for authentication. mdpi.com The ability to fine-tune the emission color and switching properties by modifying the chemical structure of the spiro-compound offers the potential for creating multi-level security features. nih.gov For instance, materials that respond to multiple stimuli, such as light and temperature, can further enhance the security level. mdpi.com
Future Research Directions and Outlook for 4 Bromospiro Cyclohexane 1,9 Fluorene
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The synthesis of spiro-compounds has traditionally involved multi-step procedures. acs.org For instance, a known route to the core spiro[cyclohexane-1,9'-fluorene] structure involves the cyclization of 9,9-fluorenedipropionitrile to an intermediate which is then hydrolyzed to produce the spiro ketone. epa.gov Future research will likely focus on developing more efficient and environmentally benign synthetic methodologies.
Furthermore, there is a significant push towards "green chemistry" principles in the synthesis of spiro compounds. utrgv.edunih.gov This involves using less hazardous solvents, reducing energy consumption, and employing catalysts that are more environmentally friendly. utrgv.edu Microwave-assisted synthesis, for example, has been shown to produce high yields of spiro derivatives in significantly shorter reaction times (5-30 minutes) and at moderate temperatures, using water as a solvent. utrgv.edunih.gov The use of organocatalysts, such as ionic liquids, also presents a sustainable alternative to traditional methods. nih.gov
| Parameter | Conventional Methods | Future Sustainable Methods |
|---|---|---|
| Approach | Multi-step reactions with intermediate isolation. epa.gov | One-pot multicomponent reactions. acs.orgnih.gov |
| Energy Source | Conventional heating (reflux). epa.govmdpi.com | Microwave irradiation. utrgv.edunih.gov |
| Solvents | Often uses organic solvents like DMF, Toluene. mdpi.comrsc.org | Benign solvents like water or ethanol. utrgv.edunih.gov |
| Catalysts | Metal-based (e.g., SnCl₂) or strong acids. mdpi.com | Ionic liquids or organocatalysts. nih.gov |
| Reaction Time | Several hours to days. acs.orgrsc.org | Minutes. utrgv.edu |
Rational Design of Derivatives for Targeted Properties
The true potential of 4'-Bromospiro[cyclohexane-1,9'-fluorene] lies in its use as a scaffold for creating a diverse library of derivatives with tailored properties. The bromine atom is an excellent functional group for engaging in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide array of electronic donor and acceptor moieties. nih.gov This strategy of "rational design" allows chemists to fine-tune the electronic and photophysical properties of the final molecule for specific applications. nih.govresearchgate.net
By attaching different functional groups, researchers can modulate key material parameters:
Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO/LUMO): Introducing electron-donating groups (like diphenylamines) or electron-accepting groups (like benzimidazoles) can systematically adjust the energy levels to optimize charge injection and transport in electronic devices. ntu.edu.tw
Triplet Energy (E_T): For applications in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs), the host material must have a high triplet energy to efficiently confine excitons on the phosphorescent guest emitter. The spirobifluorene core is known for its high triplet energy, a property that can be preserved or slightly tuned by careful selection of substituents. rsc.org
Charge Carrier Mobility: The intrinsic charge transport characteristics can be shifted from hole-transporting to electron-transporting or even ambipolar by incorporating appropriate functional units. ntu.edu.twacs.org
Emission Color: For light-emitting applications, the emission wavelength can be shifted from the blue region towards green and red by extending the π-conjugation of the attached chromophores. researchgate.net
| Derivative Type (Substituent replacing Br) | Target Property | Potential Application |
|---|---|---|
| Electron-Donating Amines (e.g., Diphenylamine) | High HOMO, Enhanced Hole Transport. ntu.edu.tw | Hole Transport Layers (HTLs) in OLEDs/Perovskite Solar Cells. acs.org |
| Electron-Accepting Moieties (e.g., Benzimidazole, Benzothiadiazole) | Low LUMO, Enhanced Electron Transport. researchgate.netntu.edu.tw | Electron Transport Layers (ETLs) or Blue Emitters in OLEDs. ntu.edu.tw |
| Extended π-Conjugated Systems | Red-shifted absorption/emission, High Brightness. researchgate.net | Fluorescent Probes, Full-Color Displays. |
| Bulky, Sterically Hindering Groups | Improved Morphological Stability, High Glass Transition Temp. rsc.org | Stable Host Materials for PhOLEDs. |
Advanced Characterization Techniques for In-Operando Studies
To guide the rational design of new materials, it is crucial to understand how they behave under actual device operating conditions. Future research will increasingly rely on advanced in-operando characterization techniques, which probe the material's structural and electronic properties while the device is running. researchgate.netacs.org This provides direct insight into dynamic processes like charge transport, ion migration, and degradation mechanisms, establishing clear structure-property relationships. nih.govacs.org
For derivatives of 4'-Bromospiro[cyclohexane-1,9'-fluorene] used in electronic devices, a suite of in-operando techniques could be employed:
Spectroscopy: Techniques like operando UV-Vis-NIR and Fourier-transform infrared (FTIR) spectroscopy can track changes in the electronic states and molecular vibrations of the material in response to an applied voltage. researchgate.net
Microscopy: Spatially resolved techniques such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) can reveal changes in film morphology and local electronic structure during device operation. researchgate.net
X-ray Techniques: X-ray Photoelectron Spectroscopy (XPS) can provide information on the chemical and elemental composition of the surface and bulk of a material, identifying degradation pathways. smaragdova.cz In-situ X-ray diffraction (XRD) can monitor changes in the material's crystallinity and packing. rsc.org
| Technique | Information Revealed | Relevance to Spirofluorene Derivatives |
|---|---|---|
| Operando UV-Vis-NIR Spectroscopy | Dynamic changes in electronic absorption; formation of charged species (polarons). researchgate.net | Understanding charge transport and stability in OLEDs/OFETs. |
| Operando FTIR/Raman Spectroscopy | Changes in molecular vibrational modes; ion interactions. researchgate.netmdpi.com | Probing structural changes and ion movement in light-emitting electrochemical cells. |
| X-ray Photoelectron Spectroscopy (XPS) | Changes in elemental composition and oxidation states at surfaces/interfaces. smaragdova.cz | Analyzing degradation mechanisms at electrode interfaces. |
| Scanning Probe Microscopy (AFM/STM) | Evolution of film morphology, surface potential, and local conductivity. researchgate.net | Visualizing film stability and charge trapping sites. |
| Fluorescence Lifetime Imaging (FLIM) | Spatial distribution of excited state lifetimes. wuttkescience.com | Investigating energy transfer and quenching processes in emissive layers. |
Expanding Applications in Emerging Fields
While spirofluorene derivatives are well-established in OLEDs and solar cells, the next wave of research will focus on leveraging their unique properties for more nascent technologies. acs.orggoogle.com The versatility of 4'-Bromospiro[cyclohexane-1,9'-fluorene] as a building block makes it an ideal candidate for exploration in these emerging areas.
Molecular Electronics: The rigid, well-defined structure of spiro-compounds makes them suitable for use as molecular switches or components in molecular-based computational systems. google.com
Sensors and Probes: By attaching specific receptor units, derivatives can be designed as highly sensitive and selective fluorescent probes for detecting ions, biomolecules, or environmental pollutants. researchgate.net The change in fluorescence upon binding can be fine-tuned through rational design.
Organic Field-Effect Transistors (OFETs): While already an application area, there is room for developing high-performance ambipolar or n-type transistors, which are less common than p-type materials. researchgate.netacs.org
Biomedical Applications: Functionalized fluorenes have been investigated as potential therapeutic agents, such as protein kinase inhibitors for treating diseases like diabetes. nih.gov Others have been explored for their antiviral properties. mdpi.com The spiro[cyclohexane-1,9'-fluorene] scaffold could serve as a novel core for such biologically active molecules.
| Emerging Field | Key Property to Optimize | Example Derivative Function |
|---|---|---|
| Molecular Switching | Bistable electronic or conformational states. | Attaching a redox-active group that changes conformation upon oxidation/reduction. |
| Chemical/Biological Sensors | High fluorescence quantum yield; specific binding sites. researchgate.net | Incorporating a crown ether for ion sensing or a peptide for biosensing. |
| N-type OFETs | Low LUMO energy level; good electron mobility. researchgate.net | Functionalization with strong electron-withdrawing groups. |
| Theranostics | Biocompatibility; specific biological targeting; inherent fluorescence. mdpi.comnih.gov | Coupling to a disease-targeting ligand while retaining fluorescence for imaging. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
